4-Amino-2-bromobenzonitrile
Overview
Description
4-Amino-2-bromobenzonitrile is a chemical compound with the CAS Number: 53312-82-6 . It has a molecular weight of 197.03 and its IUPAC name is 4-amino-2-bromobenzonitrile . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 4-Amino-2-bromobenzonitrile can be achieved through various methods. One such method involves the preparation of benzonitriles, which includes reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .Molecular Structure Analysis
The Inchi Code for 4-Amino-2-bromobenzonitrile is 1S/C7H5BrN2/c8-7-3-6 (10)2-1-5 (7)4-9/h1-3H,10H2 . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
4-Amino-2-bromobenzonitrile has a density of 1.7±0.1 g/cm3, a boiling point of 355.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 168.8±25.1 °C . The compound has a molar refractivity of 42.7±0.4 cm3 .Scientific Research Applications
Use in Organic Synthesis
4-Amino-2-bromobenzonitrile is often used as a building block in organic synthesis . It can react with various reagents to form a wide range of products, depending on the specific reaction conditions.
Use in Pharmaceutical Research
In the field of pharmaceutical research, 4-Amino-2-bromobenzonitrile can be used to synthesize new drug molecules. The bromine atom makes it a good candidate for cross-coupling reactions, which are commonly used in the synthesis of pharmaceuticals .
Use in Material Science
In the field of material science, 4-Amino-2-bromobenzonitrile can be used as a precursor for the synthesis of various organic materials. The bromine atom can participate in various reactions to form complex structures, which can be used in the development of new materials .
Use in Green Chemistry
4-Amino-2-bromobenzonitrile can also be used as a test compound in the development of greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid . This is part of a broader effort to develop more environmentally friendly chemical processes.
Safety And Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
4-amino-2-bromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGPHDNNWRFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356451 | |
Record name | 4-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromobenzonitrile | |
CAS RN |
53312-82-6 | |
Record name | 4-amino-2-bromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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